molecular formula C8H12N4O B13830806 1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide

1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide

Cat. No.: B13830806
M. Wt: 180.21 g/mol
InChI Key: SCJDFQPJNVYONW-UHFFFAOYSA-N
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Description

1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide is a synthetic organic compound featuring a formamide backbone (HCONH₂) modified with a cyano (-CN) group and a 1-methylpiperidin-4-ylideneamino substituent. Its structure integrates a piperidine ring with a methyl group at position 1 and an imine (C=N) bond at position 4, contributing to unique electronic and steric properties. The cyano group enhances electrophilicity, making the compound reactive in nucleophilic addition or cyclization reactions, which may be exploited in pharmaceutical or materials science applications.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide

InChI

InChI=1S/C8H12N4O/c1-12-4-2-7(3-5-12)10-11-8(13)6-9/h2-5H2,1H3,(H,11,13)

InChI Key

SCJDFQPJNVYONW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=NNC(=O)C#N)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide can be achieved through the cyanoacetylation of amines. This process involves the reaction of substituted amines with alkyl cyanoacetates under different conditions . Some common methods include:

Industrial Production Methods

Industrial production methods for cyanoacetamides typically involve large-scale reactions using similar conditions as the laboratory methods but optimized for efficiency and yield. These methods often include continuous flow processes and the use of industrial reactors to handle large volumes of reactants .

Mechanism of Action

The mechanism of action of 1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl groups enable it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on molecular features, reactivity, and applications.

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties References
1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide Likely C₈H₁₁N₅O* ~201.2* Cyano, formamide, piperidinylideneamine Potential prebiotic relevance; reactive intermediates for heterocyclic synthesis
1-N-BOC-4-CYANO-4-(2-METHOXYPHENYL)PIPERIDINE C₁₈H₂₄N₂O₃ 316.39 BOC-protected amine, cyano, methoxyphenyl Pharmaceutical intermediate; enhanced stability due to BOC protection
N-[2-hydroxy-5-[1-hydroxy-2-[methyl[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-formamide C₂₀H₂₅N₂O₄ 363.4 Formamide, phenolic hydroxyl, methoxyphenyl Beta-agonist activity (hypothesized); polar solubility due to hydroxyl groups
N,N-diethylformamide C₅H₁₁NO 101.15 Formamide, diethylamine Solvent; moderate polarity and high boiling point

Key Differences and Implications

  • Functional Groups and Reactivity: The target compound’s cyano group distinguishes it from simpler formamides like N,N-diethylformamide, which lacks electrophilic sites for further functionalization . This cyano substituent may enable participation in Strecker-like reactions, relevant to amino acid synthesis under prebiotic conditions . Compared to 1-N-BOC-4-CYANO-4-(2-METHOXYPHENYL)PIPERIDINE , the absence of a BOC-protecting group in the target compound increases its reactivity but reduces stability during synthesis.
  • Solubility and Polarity: Compounds with phenolic hydroxyl groups (e.g., the formamide derivative in ) exhibit higher polarity and water solubility compared to the target compound, which lacks hydroxyl substituents. The methylpiperidine ring may confer moderate lipid solubility, suggesting possible membrane permeability in biological systems.
  • Prebiotic and Pharmaceutical Relevance: Formamide derivatives are established precursors to nucleobases and amino acids under simulated prebiotic conditions . The cyano group in the target compound could facilitate nitrile-mediated oligomerization pathways. Piperidine-containing compounds (e.g., ) are prevalent in drug discovery due to their bioactivity; the target compound’s imine bond may serve as a pharmacophore in kinase or protease inhibitors.

Research Findings and Limitations

  • Synthetic Challenges : Unlike BOC-protected analogues , the target compound’s imine bond may require inert atmospheric conditions to prevent hydrolysis.
  • Thermodynamic Data : N,N-diethylformamide’s well-characterized properties (e.g., boiling point: 176°C) highlight the need for similar studies on the target compound to assess stability and purification methods.
  • Biological Activity: The phenolic formamide derivatives in show structural similarities to beta-agonists (e.g., salbutamol), suggesting the target compound could be optimized for receptor-binding studies.

Biological Activity

1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyano group and an amine functional group. Its chemical structure can be represented as follows:

Chemical Structure CxHyNz\text{Chemical Structure }\text{C}_x\text{H}_y\text{N}_z

Where x,y,zx,y,z represent the number of carbon, hydrogen, and nitrogen atoms, respectively. The presence of the cyano group is significant for its biological activity.

1. Anticancer Activity
Research indicates that compounds similar to 1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide exhibit anticancer properties. For instance, studies on pyrazole derivatives have shown that they can induce apoptosis in cancer cells and enhance the efficacy of conventional chemotherapeutics like doxorubicin. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation in various cancer cell lines, including breast cancer .

2. Antimicrobial Properties
The compound's structural analogs have demonstrated notable antimicrobial activity against various pathogens. In particular, pyrazole carboxamides have shown effectiveness against fungal infections, suggesting that similar compounds may possess broad-spectrum antimicrobial properties .

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against fungal pathogens
Synergistic EffectsEnhances doxorubicin efficacy

Case Study 1: Anticancer Efficacy

In a study evaluating several pyrazole derivatives, two compounds demonstrated significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The study highlighted that the combination of these compounds with doxorubicin resulted in a synergistic effect, improving treatment outcomes for aggressive breast cancer subtypes .

Case Study 2: Antifungal Activity

A series of synthesized pyrazole derivatives were tested for antifungal activity against five phytopathogenic fungi. The results indicated that specific substitutions on the pyrazole ring enhanced antifungal potency, suggesting a structure-activity relationship that could be exploited in drug design .

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